molecular formula C24H15F3N4O2S B3008414 2-[3-(methylthio)phenyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one CAS No. 1291859-80-7

2-[3-(methylthio)phenyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one

Cat. No. B3008414
CAS RN: 1291859-80-7
M. Wt: 480.47
InChI Key: RZTZGJLMCBATBT-UHFFFAOYSA-N
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Description

The compound "2-[3-(methylthio)phenyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one" is a derivative of phthalazin-1(2H)-one, which is a scaffold that has been extensively studied for its potential biological activities, including antimicrobial and anticancer properties. The compound of interest is structurally related to various synthesized derivatives that have been reported to exhibit significant biological activities, as seen in the provided papers.

Synthesis Analysis

The synthesis of related phthalazin-1(2H)-one derivatives typically involves cyclization reactions and the use of various starting materials such as phthalic anhydride, hydrazine derivatives, and aroylbenzoic acids. For instance, the synthesis of 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones was achieved by cyclization of hydrazinyl-naphthyridine with aroylbenzoic acids in ethanol with a catalytic amount of sulfuric acid under solid-state conditions . Similarly, other derivatives were synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which was prepared from phthalic anhydride .

Molecular Structure Analysis

The molecular structure of phthalazin-1(2H)-one derivatives is characterized by the presence of the phthalazinone core, which is often substituted with various functional groups that can include aryl groups, oxadiazoles, triazoles, and isoxazolines. These substitutions are crucial for the biological activity of the compounds. The structures of these compounds are confirmed using spectral data such as NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactivity of phthalazin-1(2H)-one derivatives involves their ability to undergo further chemical transformations. For example, the transformation of oxadiazol-2(3H)-one derivatives into 1,3,5-triazine-2,4,6-trione derivatives has been reported, showcasing the versatility of the phthalazinone core in chemical synthesis . Additionally, the reactivity of these compounds with amines to form chemiluminescent derivatives for detection in liquid chromatography has been demonstrated .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazin-1(2H)-one derivatives, such as solubility, melting points, and stability, are influenced by the nature of the substituents on the phthalazinone core. These properties are essential for the compounds' biological activity and their potential use as pharmaceutical agents. The antimicrobial and anticancer activities of these compounds are often evaluated in vitro, and their interactions with biological targets are studied through molecular docking analyses . The ADMET and physicochemical properties of these compounds are also assessed to predict their behavior in biological systems .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have been dedicated to synthesizing derivatives of phthalazin-1(2H)-one and investigating their antimicrobial properties. For instance, El-hashash et al. (2012) synthesized new 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine derivatives to study their antimicrobial activity. Similarly, Sridhara et al. (2010) designed and synthesized 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, which were screened for antimicrobial activities against various bacterial and fungal strains, demonstrating antimicrobial activity in several compounds (El-hashash et al., 2012); (Sridhara et al., 2010).

Anticancer Research

Research into the anticancer properties of phthalazine derivatives has also been conducted. Li et al. (2006) synthesized a series of 1-anilino-4-(arylsulfanylmethyl)phthalazines and tested them in vitro against cancer cell lines, finding that certain derivatives showed higher activity than cisplatin, a commonly used chemotherapy drug (Li et al., 2006).

Physicochemical Properties

Additionally, research on the physicochemical properties of compounds containing phthalazinone and oxadiazole moieties has been conducted. Jin and Zhu (2018) synthesized sulfonated poly(aryl ether) polymers containing phthalazinone and oxadiazole moieties, focusing on their water uptake, proton conductivity, and thermal stability, highlighting their potential application in high-performance polymer materials (Jin & Zhu, 2018).

properties

IUPAC Name

2-(3-methylsulfanylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F3N4O2S/c1-34-17-6-4-5-16(13-17)31-23(32)19-8-3-2-7-18(19)20(29-31)22-28-21(30-33-22)14-9-11-15(12-10-14)24(25,26)27/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTZGJLMCBATBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(methylthio)phenyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one

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